4-[(3,4-dimethylphenoxy)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
4-[(3,4-DIMETHYLPHENOXY)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with a 3,4-dimethylphenoxy methyl group and a tetrahydro-2-furanylmethyl group attached to it. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-DIMETHYLPHENOXY)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the 3,4-dimethylphenoxy methyl intermediate: This step involves the reaction of 3,4-dimethylphenol with a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Coupling with benzoyl chloride: The intermediate is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to form the benzamide derivative.
Introduction of the tetrahydro-2-furanylmethyl group: The final step involves the reaction of the benzamide derivative with tetrahydro-2-furanylmethyl chloride in the presence of a base, such as sodium hydride, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-DIMETHYLPHENOXY)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4-[(3,4-DIMETHYLPHENOXY)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3,4-DIMETHYLPHENOXY)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-DIMETHYLPHENOXY)METHYL]-N-(3-PYRIDINYLMETHYL)BENZAMIDE
- 4-[(3,4-DIMETHYLPHENOXY)METHYL]-N-(2,4-DIMETHYLPHENYL)BENZAMIDE
Uniqueness
4-[(3,4-DIMETHYLPHENOXY)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE is unique due to the presence of the tetrahydro-2-furanylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H25NO3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-[(3,4-dimethylphenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H25NO3/c1-15-5-10-19(12-16(15)2)25-14-17-6-8-18(9-7-17)21(23)22-13-20-4-3-11-24-20/h5-10,12,20H,3-4,11,13-14H2,1-2H3,(H,22,23) |
InChI Key |
RIZBHOZNWMCOHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCC3CCCO3)C |
Origin of Product |
United States |
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